molecular formula C16H21NO4S B2938050 (2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine CAS No. 898647-33-1

(2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine

Cat. No.: B2938050
CAS No.: 898647-33-1
M. Wt: 323.41
InChI Key: UYWBCVPTRNJOJI-UHFFFAOYSA-N
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Description

(2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine is a chemically synthesized benzenesulfonamide derivative intended for research and development purposes. This compound features a unique hybrid structure, combining a substituted phenylsulfonamide group with a furylmethyl amine moiety. The core benzenesulfonamide structure is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets . Specifically, sulfonamide derivatives have been investigated for pharmaceutically active properties, including interactions with hormone receptors such as those for oxytocin and vasopressin . The distinct substitution pattern on the phenyl ring—including a methoxy group at the 4-position and an isopropyl group at the 5-position—along with the (2-furylmethyl)amine functional group, defines its specific stereoelectronic properties and potential research applications. This compound is presented as a high-purity material for use in chemical biology and drug discovery research. Researchers can utilize it as a building block in organic synthesis or as a lead structure for the development of novel bioactive molecules. Its structural features make it a candidate for probing enzyme active sites or as a template in the design of receptor ligands. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-11(2)14-9-16(12(3)8-15(14)20-4)22(18,19)17-10-13-6-5-7-21-13/h5-9,11,17H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWBCVPTRNJOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=CO2)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

(2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine is a complex organic compound notable for its unique structural characteristics, which include a furan moiety and a sulfonamide group. This compound has garnered attention due to its potential biological activities, including antibacterial, anti-inflammatory, and possibly anticancer properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Structural Characteristics

The structure of this compound can be broken down into key components:

  • Furan Ring : A five-membered aromatic heterocycle known for its reactivity.
  • Sulfonamide Group : Commonly associated with antibacterial properties.

These structural features suggest that the compound may exhibit a range of biological activities due to the interaction of these functional groups with biological targets.

Antibacterial Activity

Sulfonamides are well-documented for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. The presence of the sulfonamide group in this compound suggests a similar mechanism of action:

  • Mechanism : Inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
  • Expected Efficacy : Predicted to be effective against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

The furan ring may contribute to anti-inflammatory effects through various mechanisms, such as:

  • Inhibition of Pro-inflammatory Cytokines : Compounds with furan moieties have shown potential in reducing the levels of pro-inflammatory cytokines.
  • Antioxidant Activity : The antioxidant properties associated with furan derivatives may further enhance their anti-inflammatory capabilities.

Other Potential Activities

Research suggests that compounds with similar structures may also exhibit:

  • Anticancer Activity : Due to their ability to induce apoptosis in cancer cells.
  • Neuroprotective Effects : Potential benefits in neurodegenerative diseases.

Synthesis and Testing

The synthesis of this compound can be achieved through various methodologies. Following synthesis, biological activity is typically assessed using in vitro assays.

Table 1: Summary of Biological Activity Studies

Study ReferenceCompound TestedBiological ActivityMethodology
This compoundAntibacterialZone of inhibition assay
SulfanilamideAntibacterialMIC determination
CelecoxibAnti-inflammatoryCytokine measurement

In Vitro Studies

In vitro studies have shown that this compound exhibits significant antibacterial activity against various strains. For instance:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Inhibitory effects noted against Escherichia coli.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals that while many share antibacterial properties, the unique combination of functional groups in this compound may provide enhanced selectivity and efficacy.

Table 2: Comparison of Structural Analogues

Compound NameStructural FeaturesBiological Activity
SulfanilamideSimple sulfonamideAntibacterial
FurosemideFuran and sulfonamideDiuretic
CelecoxibFuran derivative, sulfonamideAnti-inflammatory

Scientific Research Applications

(2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine is a chemical compound with a unique structure featuring a furan moiety and a sulfonamide group. The compound's structure suggests it may have potential biological activities, making it useful in scientific research.

Potential Applications

The applications of This compound span various fields:

  • Drug discovery
  • Materials science
  • Chemical synthesis

Drug Discovery

Sulfonamides are known for their antibacterial properties because they can inhibit bacterial folate synthesis. The furan ring may also impart anti-inflammatory and antioxidant properties. Computer-aided prediction methods have indicated that compounds with similar structures often exhibit various pharmacological activities, including anti-cancer, anti-diabetic, and neuroprotective effects.

Chemical Synthesis

The chemical behavior of This compound can be analyzed through reactions typical of sulfonamides and furan derivatives. These reactions are crucial for modifying the compound to enhance its biological properties or to synthesize analogs for further study.

Interaction Studies

Interaction studies are essential for understanding how this compound interacts with biological targets.

Structural Similarity

Several compounds share structural similarities with This compound , each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
SulfanilamideSimple sulfonamideAntibacterial
FurosemideFuran and sulfonamideDiuretic
CelecoxibFuran derivative, sulfonamideAnti-inflammatory

Comparison with Similar Compounds

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenyl-pyrimidin-4-amine

  • Structure : Contains a pyrimidine core with a sulfonamide-linked 4-methoxyphenyl group and a fluorophenyl substituent.
  • Key Differences: The pyrimidine ring introduces rigidity and planar geometry, contrasting with the flexible furylmethyl group in the target compound.
  • Synthesis : Prepared via multi-step coupling reactions, emphasizing the role of aromatic substitution patterns in modulating reactivity .

{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethoxy-phenyl)-amine

  • Structure : Features a benzimidazole core with trifluoromethyl and pyridyloxy groups, linked to a sulfonamide-bound trifluoromethoxyphenyl group.
  • Key Differences : The trifluoromethyl and trifluoromethoxy groups are strongly electron-withdrawing, which may enhance binding affinity to hydrophobic enzyme pockets compared to the electron-donating methoxy and isopropyl groups in the target compound .

N-Sulfonyl Amino Acid Amides

  • Structure: Combines sulfonamide moieties with amino acid backbones (e.g., 3-methoxytyramine derivatives).
  • Key Differences: The amino acid component introduces chirality and hydrogen-bonding capacity, which are absent in the target compound. Such derivatives exhibit fungicidal activity, suggesting that the furylmethyl group in the target compound might confer distinct target specificity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine, and how can reaction yields be optimized?

  • Methodological Answer :

  • Sulfonylation : React the furylmethylamine precursor with 4-methoxy-2-methyl-5-(methylethyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Monitor pH to avoid hydrolysis of the sulfonyl chloride .
  • Solvent Optimization : Use polar aprotic solvents like methanol or isopropanol, which showed high isolated yields (+ symbols in solvent tables) for similar sulfonamide syntheses .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .

Q. What analytical techniques are critical for characterizing the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the sulfonylamine linkage and substituent positions. Compare chemical shifts with analogous sulfonamides (e.g., δ 7.2–7.8 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]+ ion) and detect trace impurities .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as done for structurally related pyrimidin-4-amine derivatives .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer :

  • In Vitro Assays : Test receptor binding affinity using competitive radioligand displacement assays (e.g., CRF1_1 receptor antagonism studies, as in SSR125543A ).
  • Enzyme Inhibition : Evaluate inhibition of carbonic anhydrase isoforms (hCA I/II) via fluorometric assays, referencing protocols for sulfonamide-based inhibitors .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Model-Specific Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based). For example, CRF1_1 antagonism in Y79 retinoblastoma cells (IC50_{50} = 3.0 nM) vs. AtT-20 pituitary cells .
  • Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference explains discrepancies (e.g., demethylation of the methoxy group altering activity) .

Q. How does the substitution pattern on the phenyl ring influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., replacing methoxy with ethoxy or halogens). Compare logP values (HPLC-derived) and plasma protein binding (equilibrium dialysis) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors, leveraging crystallographic data from related sulfonamides .

Q. What mechanistic insights explain the compound’s selectivity for specific biological targets?

  • Methodological Answer :

  • Binding Pocket Analysis : Map electrostatic and hydrophobic interactions using cryo-EM or mutagenesis studies (e.g., CRF1_1 receptor mutants to identify key residues for sulfonamide binding) .
  • Kinetic Studies : Measure association/dissociation rates (SPR or stop-flow kinetics) to differentiate selectivity mechanisms from nonspecific adsorption .

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